Acetamide, N-((dimethylamino)methyl)-

Description

Contextualization within Amidic and Mannich Base Chemistry

Acetamide (B32628), N-((dimethylamino)methyl)- is a molecule that embodies the characteristics of two significant classes of organic compounds: amides and Mannich bases.

Amidic Chemistry: Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. nih.gov The amide bond is a cornerstone of biochemistry, forming the peptide links between amino acids in proteins. In synthetic chemistry, amides are generally considered to be of low reactivity. nih.gov This stability is attributed to amidic resonance, a delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which imparts a partial double bond character to the C-N bond and stabilizes the molecule. nih.govresearchwithrutgers.com This resonance makes the amide carbonyl carbon less electrophilic compared to other carbonyl compounds like ketones or esters. nih.gov Consequently, reactions involving the cleavage of the amide bond often require forcing conditions or specific activation strategies. nih.gov

Mannich Base Chemistry: The compound is also classified as a Mannich base. The Mannich reaction, named after chemist Carl Mannich, is a three-component condensation that involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orglibretexts.org The product is a β-amino carbonyl compound, known as a Mannich base. byjus.com This reaction is a classic example of aminoalkylation, where an aminomethyl group is introduced into the substrate. nih.gov

The formation of Acetamide, N-((dimethylamino)methyl)- can be conceptualized as a Mannich reaction where acetamide provides the active hydrogen on its nitrogen atom, formaldehyde (B43269) is the aldehyde, and dimethylamine (B145610) serves as the secondary amine. The reaction mechanism typically begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the nucleophilic active hydrogen compound. libretexts.orgbyjus.comadichemistry.com

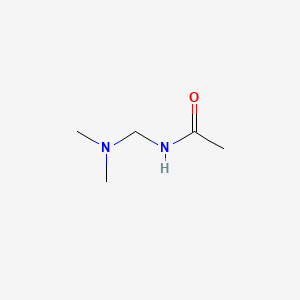

Structural Features and Chemical Classification of N-((dimethylamino)methyl)acetamide

N-((dimethylamino)methyl)acetamide is a distinct molecule featuring both a tertiary amine and an amide functional group. Its structure consists of an acetyl group (CH₃C=O) bonded to a nitrogen atom. This nitrogen atom is, in turn, connected to a methylene (B1212753) bridge (-CH₂-), which is bonded to a dimethylamino group (-N(CH₃)₂).

From a classification standpoint, it is an N-substituted secondary amide. The substitution on the amide nitrogen is the (dimethylamino)methyl group, which firmly places it in the category of Mannich bases. nih.gov

Key chemical and physical properties of the compound are summarized in the interactive table below. nih.gov

Historical Development and Current Research Trajectories in Related Chemical Systems

The study of N-substituted amides and Mannich bases has a rich history and continues to be a vibrant area of chemical research.

Historical Context: The Mannich reaction, first reported in the early 20th century, quickly became a fundamental tool for constructing nitrogen-containing compounds. wikipedia.orgbyjus.com Historically, its application has been crucial in the synthesis of natural products, particularly alkaloids, and pharmaceuticals. organic-chemistry.orgresearchgate.net The synthesis of N-substituted amides has also been a long-standing area of interest, with numerous methods developed over the decades, ranging from the reaction of amines with carboxylic acid derivatives to more modern catalytic approaches. scielo.br

Current Research Trajectories: Contemporary research continues to build on this foundation, driven by the significant role these chemical motifs play in medicinal chemistry and materials science.

Medicinal Chemistry: Mannich bases are recognized as important pharmacophores, with many possessing a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.govipinnovative.com Research is ongoing to synthesize novel Mannich bases for drug discovery, leveraging their structural diversity and synthetic accessibility. taylorandfrancis.comnih.govijpca.org The introduction of the aminomethyl group can enhance a drug candidate's physicochemical properties, such as water solubility, which can improve bioavailability. nih.govresearchgate.net

Synthetic Methodology: There is a continuous drive to develop more efficient, selective, and environmentally friendly methods for synthesizing N-substituted amides and Mannich bases. researchgate.netscielo.br This includes the use of novel catalysts, one-pot procedures, and reactions in aqueous or solvent-free conditions. organic-chemistry.orgnih.govresearchgate.net Furthermore, significant breakthroughs have been achieved in the activation of otherwise stable amide bonds, opening new avenues for their use as versatile synthetic intermediates rather than merely as final products. nih.gov

Building Blocks for Complex Molecules: N-substituted amides and Mannich bases serve as versatile building blocks in organic synthesis. scielo.brfiveable.me Their functional groups allow for further chemical transformations, making them valuable intermediates in the construction of more complex molecular architectures, including various heterocyclic compounds. rsc.org The development of asymmetric Mannich reactions, which control the stereochemistry of the product, is a particularly active area, as it provides access to chiral molecules essential for the pharmaceutical industry. wikipedia.org

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

N-[(dimethylamino)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(8)6-4-7(2)3/h4H2,1-3H3,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCVVUYNOCEALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191601 | |

| Record name | Acetamide, N-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-31-7 | |

| Record name | N-((Dimethylamino)methyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((Dimethylamino)methyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SK5552YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Strategies for N Dimethylamino Methyl Acetamide

Direct Synthesis Routes

Direct synthetic routes offer an efficient approach to N-((dimethylamino)methyl)acetamide by combining the core reactants in a single procedural step. These methods are characterized by their atom economy and straightforward execution.

The most prominent direct synthesis is the Mannich reaction, a three-component condensation involving acetamide (B32628), formaldehyde (B43269), and dimethylamine (B145610). orgsyn.orgyoutube.com In this reaction, acetamide serves as the active hydrogen compound, providing the N-H proton for substitution.

| Role | Compound | Structure |

| Active Hydrogen Compound | Acetamide | CH₃CONH₂ |

| Carbonyl Source | Formaldehyde | CH₂O |

| Amine Source | Dimethylamine | (CH₃)₂NH |

| Typical Catalyst | Acid (e.g., HCl) | H⁺ |

| Product | N-((dimethylamino)methyl)acetamide | CH₃CONHCH₂N(CH₃)₂ |

An alternative to the three-component reaction involves the use of pre-formed reagents that serve as a source for the dimethylaminomethyl group. A key example of such a precursor is N,N,N',N'-tetramethyldiaminomethane. This reagent can be employed for the dimethylaminomethylation of compounds containing active hydrogen atoms, including the N-H of acetamide. chemicalbook.com

Under acidic catalysis, such as with trifluoroacetic acid, N,N,N',N'-tetramethyldiaminomethane eliminates one molecule of dimethylamine to generate the N,N-dimethyl(methylene)ammonium salt in situ. chemicalbook.com This highly electrophilic species is then readily attacked by the acetamide nitrogen to form the final product. This approach can be more convenient than using gaseous formaldehyde and dimethylamine, as it involves the reaction of two liquid-phase components. chemicalbook.com

| Precursor Reagent | Activating Condition | In Situ Generated Electrophile |

| N,N,N',N'-Tetramethyldiaminomethane | Acidic (e.g., Trifluoroacetic Acid) | N,N-Dimethyl(methylene)ammonium salt |

| Pre-formed N,N-Dimethyl(methylene)ammonium salts (e.g., Eschenmoser's salt) | Direct use as electrophile | N,N-Dimethyl(methylene)ammonium cation |

Indirect Synthetic Pathways

Indirect routes involve the synthesis of N-((dimethylamino)methyl)acetamide through the chemical modification of closely related molecules. These multi-step sequences may be employed when specific starting materials are readily available or when direct methods are not suitable.

While less common for this specific molecule, indirect pathways can be envisioned starting from related functionalized amides. For instance, a hypothetical route could begin with N-(hydroxymethyl)acetamide. A subsequent reaction with dimethylamine under reductive amination conditions would yield the target compound. Another potential, though not widely documented, pathway could involve the nucleophilic substitution of a leaving group. For example, the reaction of N-(chloromethyl)acetamide with dimethylamine would, in principle, afford N-((dimethylamino)methyl)acetamide through the displacement of the chloride ion.

This approach is conceptually similar to the direct aminomethylation but focuses on acetamide as a foundational scaffold to which a new functional group is appended. Acetamide is a readily available commodity chemical, which can be synthesized by methods such as the dehydration of ammonium (B1175870) acetate (B1210297) or the hydration of acetonitrile (B52724). wikipedia.org The functionalization step involves reacting this pre-existing acetamide with an appropriate electrophile to install the (dimethylamino)methyl group onto the nitrogen atom. This is effectively achieved via the Mannich reaction conditions described previously, which remains the most practical method for this specific N-functionalization. orgsyn.orgyoutube.com

Catalytic Aspects in the Synthesis of N-((dimethylamino)methyl)acetamide

Catalysis is crucial for the efficient synthesis of N-((dimethylamino)methyl)acetamide, primarily in the context of the Mannich reaction. The most common catalysts are protic acids, such as hydrochloric acid or acetic acid. youtube.com The role of the acid catalyst is to activate the formaldehyde by protonating the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by dimethylamine. youtube.com Furthermore, the acid facilitates the subsequent dehydration of the resulting hemiaminal intermediate to form the key electrophile, the N,N-dimethyl(methylene)ammonium ion. youtube.comyoutube.com

While specific catalytic studies for N-((dimethylamino)methyl)acetamide are not extensively detailed in the literature, the broader field of amide synthesis provides context on catalytic strategies. For the industrial production of the related solvent N,N-dimethylacetamide (DMAC), various catalytic systems have been developed. These include basic catalysts like sodium methoxide (B1231860) for the reaction of methyl acetate with dimethylamine, and metal oxide catalysts such as molybdenum trioxide for the reaction between acetic acid and dimethylamine. google.comgoogle.com Rhodium(I) complexes have also been studied for the carbonylation of trimethylamine (B31210) to produce DMAC. researchgate.net It is important to note that these catalysts are for the synthesis of the structurally different N,N-dimethylacetamide and not N-((dimethylamino)methyl)acetamide. The primary catalytic approach for the title compound remains acid catalysis to promote the aminomethylation reaction.

| Reaction | Compound Synthesized | Catalyst Example(s) | Catalyst Role |

| Aminomethylation (Mannich) | N-((dimethylamino)methyl)acetamide | Hydrochloric Acid (HCl), Acetic Acid | Formation of N,N-Dimethyl(methylene)ammonium ion |

| Amidation | N,N-Dimethylacetamide | Sodium Methoxide | Base catalysis for amine-ester condensation |

| Amidation | N,N-Dimethylacetamide | Molybdenum (VI) Oxide (MoO₃) | Lewis acid catalysis for amine-acid condensation |

| Carbonylation | N,N-Dimethylacetamide | Rhodium(I) Complex | Transition metal catalysis for CO insertion |

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysis offers a powerful tool for the formation of C-N bonds in the synthesis of complex amides, often providing high selectivity and efficiency under mild reaction conditions. While specific homogeneous catalytic systems for the direct synthesis of N-((dimethylamino)methyl)acetamide are not extensively documented, the principles can be extrapolated from related aminomethylation and N-alkylation reactions of amides.

The key intermediate in the formation of N-((dimethylamino)methyl)acetamide is the N-acetyl-N-(dimethylaminomethyl) cation, an N-acyliminium ion. The generation of this electrophilic species can be catalyzed by acids. The mechanism of the Mannich reaction, which is the foundational reaction for this synthesis, typically begins with the formation of an iminium ion from the amine (dimethylamine) and the aldehyde (formaldehyde). wikipedia.org The amide, in its enol form, then attacks this iminium ion. wikipedia.org

Catalytic approaches to analogous N-alkylation of amides often employ transition metal complexes. For instance, ruthenium-based catalysts have been successfully used for the N-alkylation of α-amino acid esters and amides with alcohols. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine or amide, followed by the reduction of the resulting imine or enamine by the regenerated catalyst. nih.gov While this is an N-alkylation with an alcohol, the principle of generating a reactive electrophile in situ that is then attacked by the amide nitrogen is relevant.

A plausible homogeneous catalytic cycle for the synthesis of N-((dimethylamino)methyl)acetamide could involve a Lewis or Brønsted acid catalyst to facilitate the formation of the Eschenmoser's salt-like reagent in situ from formaldehyde and dimethylamine. This highly electrophilic species would then readily react with acetamide.

| Catalyst Type | Plausible Substrates | Key Features |

| Brønsted Acids (e.g., HCl, Acetic Acid) | Acetamide, Formaldehyde, Dimethylamine | Facilitates the formation of the N-acyliminium ion intermediate. adichemistry.com |

| Lewis Acids (e.g., ZnCl₂, SmCl₃) | Aminobenzamides, Bis(N,N-dimethylamino)methane | Can promote aminomethylation reactions, as seen in the synthesis of related compounds. researchgate.net |

| Ruthenium Complexes | α-Amino acid amides, Alcohols | Employs a "borrowing hydrogen" strategy for N-alkylation, demonstrating catalytic C-N bond formation. nih.gov |

Heterogeneous Catalysis in Amidic Syntheses

Heterogeneous catalysis in the synthesis of amides provides significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. While specific applications of heterogeneous catalysts for the synthesis of N-((dimethylamino)methyl)acetamide are not widely reported, related catalytic processes for amide synthesis highlight their potential.

For instance, the aminomethylation of aryl halides using α-silylamines has been achieved through a Ni/photoredox dual catalytic system. nih.gov This method involves the generation of an α-amino radical which then participates in a cross-coupling reaction. While the mechanism is different from a classical Mannich reaction, it demonstrates a modern catalytic approach to forming the aminomethyl subunit. nih.gov

In the context of the Mannich reaction for producing N-((dimethylamino)methyl)acetamide, a solid acid catalyst could potentially replace homogeneous Brønsted or Lewis acids. Materials such as zeolites, acidic resins, or metal oxides could facilitate the formation of the N-acyliminium ion on their surface. The use of such catalysts would allow for continuous flow processes and easier separation of the catalyst from the reaction mixture, contributing to a more sustainable and economical synthesis.

| Catalyst System | Reaction Type | Potential Advantages |

| Solid Acids (e.g., Zeolites, Acidic Resins) | Mannich-type reaction | Catalyst is easily separable and reusable; suitable for continuous flow reactors. |

| Supported Metal Catalysts | N-alkylation of amides | Can offer high activity and selectivity; potential for milder reaction conditions. |

| Ni/Photoredox Dual Catalysis | Aminomethylation of aryl halides | Enables novel bond disconnections and functional group tolerance under mild conditions. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying the principles of green chemistry to the synthesis of N-((dimethylamino)methyl)acetamide is crucial for developing environmentally benign and economically viable processes. The traditional Mannich reaction often utilizes stoichiometric amounts of reagents and can generate significant waste.

Atom Economy: The ideal synthesis of N-((dimethylamino)methyl)acetamide via the Mannich reaction (acetamide + formaldehyde + dimethylamine → N-((dimethylamino)methyl)acetamide + H₂O) has a high theoretical atom economy, with water being the only byproduct. Maximizing the yield and minimizing side reactions are key to achieving a high practical atom economy.

Use of Safer Solvents and Reagents: A significant aspect of green chemistry is the replacement of hazardous solvents and reagents. The Mannich reaction is often carried out in aqueous or alcoholic solutions, which are generally considered greener than chlorinated solvents. adichemistry.com An even more sustainable approach would be to conduct the reaction under solvent-free conditions. Furthermore, bis(N,N-dimethylamino)methane can be used as a less hazardous substitute for formaldehyde and dimethylamine. researchgate.net

Catalysis: As discussed in the previous sections, the use of catalytic methods, particularly with heterogeneous catalysts, aligns well with green chemistry principles. Catalysts can reduce the energy requirements of the reaction, increase selectivity, and minimize waste. The ability to recycle the catalyst is a major advantage of heterogeneous systems.

Energy Efficiency: The development of synthetic routes that can be performed at ambient temperature and pressure would significantly reduce the energy consumption of the process. Microwave-assisted synthesis is another avenue to explore for potentially reducing reaction times and energy input.

| Green Chemistry Principle | Application in Synthesis of N-((dimethylamino)methyl)acetamide |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | The Mannich reaction is inherently atom-economical. |

| Less Hazardous Chemical Syntheses | Using bis(N,N-dimethylamino)methane instead of formaldehyde and dimethylamine; avoiding hazardous solvents. adichemistry.comresearchgate.net |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are not altered by the synthetic route. |

| Safer Solvents and Auxiliaries | Utilizing water or alcohol as solvents, or performing the reaction under solvent-free conditions. adichemistry.com |

| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring the potential to derive starting materials from renewable sources. |

| Reduce Derivatives | A direct, one-pot Mannich reaction avoids protecting groups and reduces synthetic steps. |

| Catalysis | Employing reusable homogeneous or heterogeneous catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Not directly related to the synthesis but to the lifecycle of the product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control the reaction and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Dimethylamino Methyl Acetamide

Pathways of Functional Group Transformations

The structure of N-((dimethylamino)methyl)acetamide allows for several distinct reaction pathways centered on its primary functional groups. These include the hydrolysis of the amide bond, reactions involving the tertiary amine, and transformations at the central methylene (B1212753) bridge that connects the amide nitrogen to the dimethylamino group.

Amide Hydrolysis Mechanisms

The amide bond in N-((dimethylamino)methyl)acetamide is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. libretexts.orgchemguide.co.uk However, amides are generally stable, and these reactions typically require heating for extended periods. masterorganicchemistry.com The process involves the cleavage of the carbonyl-nitrogen (acyl-N) bond.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is catalyzed by protonation. The mechanism proceeds through the following steps: masterorganicchemistry.comnih.gov

Protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the oxygen to the amide nitrogen, converting the nitrogen into a better leaving group (as an amine).

Elimination of the aminomethyl portion as N-(aminomethyl)dimethylamine, which is subsequently protonated.

Deprotonation of the carbonyl oxygen to yield acetic acid.

The final products in a solution of hydrochloric acid would be acetic acid and (dimethylaminomethyl)ammonium chloride. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, hydrolysis occurs via nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.uk

Nucleophilic addition of a hydroxide ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the N-((dimethylamino)methyl)amide anion, which is a very strong base and thus a poor leaving group, making this step slow.

The expelled anion immediately abstracts a proton from the newly formed carboxylic acid, driving the equilibrium toward the products.

The final products are a carboxylate salt (e.g., sodium acetate) and N,N-dimethylmethanediamine. chemguide.co.uk

| Hydrolysis Condition | Catalyst | Key Steps | Products |

| Acidic | H₃O⁺ | 1. Protonation of C=O 2. H₂O attack 3. Proton transfer 4. Elimination of amine | Acetic Acid + (Dimethylaminomethyl)ammonium salt |

| Basic | OH⁻ | 1. OH⁻ attack on C=O 2. Elimination of amide anion 3. Acid-base reaction | Acetate (B1210297) Salt + N,N-Dimethylmethanediamine |

Reactions Involving the Terminal Dimethylamino Moiety

The tertiary dimethylamino group is a key reactive center. Its primary role in the reactivity of N-((dimethylamino)methyl)acetamide is to function as a leaving group, particularly under acidic conditions. Protonation of the dimethylamino nitrogen facilitates its departure and leads to the formation of a crucial N-acyliminium ion intermediate. researchgate.net This elimination is the foundational step for the compound's use in aminoalkylation reactions.

Other potential reactions of the dimethylamino group, characteristic of tertiary amines, include:

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt.

Oxidation: Strong oxidizing agents can convert the tertiary amine to an N-oxide.

Transformations at the N-Substituted Methylene Carbon

The methylene (-CH₂-) carbon serves as a bridge between the amide and amine functionalities. Its reactivity is intrinsically linked to the fate of the terminal dimethylamino group. In its ground state, this carbon is not highly reactive. However, upon elimination of dimethylamine (B145610), this carbon becomes part of a highly electrophilic N-acyliminium ion (CH₃CONH=CH₂⁺). researchgate.net This intermediate is readily attacked by a wide range of nucleophiles, resulting in the formation of a new carbon-nucleophile bond at this position. This transformation is the cornerstone of the compound's utility as an amidoalkylating agent.

Role in Mannich-Type Reactions and Related Aminoalkylation Processes

N-((dimethylamino)methyl)acetamide is a pre-formed Mannich base. wikipedia.org While it is the product of a Mannich reaction, its primary synthetic utility is as a reagent for the amidoalkylation of other molecules. This process involves the transfer of the "CH₃CONHCH₂-" group to a nucleophilic substrate.

The mechanism is initiated by an acid catalyst, which protonates the dimethylamino group, converting it into a good leaving group. Subsequent elimination of dimethylamine generates the highly reactive N-acyliminium ion. researchgate.netresearchgate.net This electrophilic species is then intercepted by a nucleophile.

General Mechanism:

Activation: CH₃CONHCH₂N(CH₃)₂ + H⁺ ⇌ CH₃CONHCH₂N⁺H(CH₃)₂

Formation of N-Acyliminium Ion: CH₃CONHCH₂N⁺H(CH₃)₂ → [CH₃CONH=CH₂]⁺ + HN(CH₃)₂

Nucleophilic Attack: [CH₃CONH=CH₂]⁺ + Nu⁻ → CH₃CONHCH₂-Nu

This reactivity allows for the formation of C-C, C-O, C-S, and C-N bonds, making it a versatile synthetic intermediate.

| Nucleophile (Nu⁻) | Product of Amidoalkylation (CH₃CONHCH₂-Nu) |

| Enol/Enolate | β-Acetamido ketone |

| Indole | 3-(Acetamidomethyl)indole |

| Thiol (R-SH) | S-(Acetamidomethyl)thioether |

| Malonate Ester | Diethyl 2-(acetamidomethyl)malonate |

| Cyanide (CN⁻) | 3-Acetamidopropanenitrile |

Electrophilic and Nucleophilic Character of N-((dimethylamino)methyl)acetamide

The molecule possesses both nucleophilic and electrophilic sites, although its character as a latent electrophile is more pronounced.

Nucleophilic Sites: The lone pair of electrons on the dimethylamino nitrogen and the carbonyl oxygen can act as nucleophiles or Brønsted-Lowry bases. Protonation at the nitrogen is the key step in activating the molecule for amidoalkylation.

Electrophilic Sites: The carbonyl carbon bears a partial positive charge and can be attacked by strong nucleophiles, as seen in base-catalyzed hydrolysis. However, the most significant electrophilic character is not present in the molecule itself but is generated upon formation of the N-acyliminium ion, where the methylene carbon becomes a potent electrophile. researchgate.net

| Site | Character | Reactivity |

| Dimethylamino Nitrogen | Nucleophilic / Basic | Protonation, Quaternization |

| Carbonyl Oxygen | Nucleophilic / Basic | Protonation (activates carbonyl carbon) |

| Carbonyl Carbon | Electrophilic | Attack by strong nucleophiles (e.g., OH⁻) |

| Methylene Carbon (in N-acyliminium ion) | Highly Electrophilic | Attack by a wide range of nucleophiles |

Investigating the Stability and Degradation Pathways under Chemical Conditions

The stability of N-((dimethylamino)methyl)acetamide is highly dependent on the chemical environment, particularly the pH and temperature. The compound is susceptible to degradation through pathways that cleave either the amide (CO-N) bond or the aminomethyl (N-CH₂) bond.

Hydrolytic Degradation: In aqueous media, the primary degradation pathway is hydrolysis. The specific pathway depends on the pH.

Acidic Conditions: Under acidic conditions, two competing degradation pathways exist:

Amide Hydrolysis: Cleavage of the robust amide bond to give acetic acid and N,N-dimethylmethanediamine (as discussed in 3.1.1).

Reverse Mannich Reaction: Cleavage of the N-CH₂ bond, leading to the reversion of the molecule to its original components: acetamide (B32628), formaldehyde (B43269), and dimethylamine. This pathway is often kinetically favored over amide hydrolysis.

Basic Conditions: In alkaline solutions, the dominant pathway is the hydrolysis of the amide bond to yield an acetate salt and the corresponding aminomethylamine.

Thermal Degradation: When heated to decomposition, related amide compounds are known to emit toxic fumes of nitrogen oxides. nih.govguidechem.com It is expected that N-((dimethylamino)methyl)acetamide would exhibit similar behavior, potentially fragmenting to release volatile and toxic byproducts.

| Degradation Pathway | Conditions | Bonds Cleaved | Primary Products |

| Amide Hydrolysis | Acidic or Basic, Heat | Carbonyl-Nitrogen (CO-N) | Acetic Acid/Acetate + Aminomethylamine |

| Reverse Mannich Reaction | Acidic | Amide Nitrogen-Methylene (N-CH₂) | Acetamide + Formaldehyde + Dimethylamine |

| Thermal Decomposition | High Temperature | Multiple | Nitrogen Oxides, various fragments |

Advanced Spectroscopic and Structural Characterization of N Dimethylamino Methyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

No experimental or predicted ¹H NMR data for N-((dimethylamino)methyl)acetamide could be found in the searched resources.

Carbon-13 (¹³C) NMR Investigations of the Carbon Framework

No experimental or predicted ¹³C NMR data for N-((dimethylamino)methyl)acetamide could be found in the searched resources.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

No 2D NMR data for N-((dimethylamino)methyl)acetamide could be located.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No FT-IR spectra for N-((dimethylamino)methyl)acetamide are available in the public domain based on the conducted searches.

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

No Raman spectra for N-((dimethylamino)methyl)acetamide could be found in the searched resources.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry data for N-((dimethylamino)methyl)acetamide, including its molecular ion and specific fragmentation patterns, are not available in surveyed scientific literature. In a typical electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 116.16 g/mol .

Hypothetically, the fragmentation of N-((dimethylamino)methyl)acetamide would likely involve characteristic cleavages of an amide and a tertiary amine. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. For the tertiary amine portion, cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation route. Without experimental data, a definitive fragmentation pattern and the relative abundances of fragment ions cannot be provided.

Table 1: Hypothetical Mass Spectrometry Data for N-((dimethylamino)methyl)acetamide

| Analysis | Predicted Observation |

|---|---|

| Molecular Ion (M+) | m/z 116 |

| Common Fragments | Fragments resulting from cleavage of C-N bonds and alpha-cleavage around the carbonyl group. |

X-ray Crystallography for Solid-State Molecular Structure Determination

There are no published X-ray crystallography studies for N-((dimethylamino)methyl)acetamide in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, detailed information regarding its solid-state molecular structure, such as bond lengths, bond angles, torsion angles, and crystal packing, remains undetermined. An X-ray crystallography experiment would be necessary to provide these definitive structural parameters.

Table 2: X-ray Crystallography Data for N-((dimethylamino)methyl)acetamide

| Parameter | Value |

|---|---|

| Crystal System | Not determined |

| Space Group | Not determined |

| Unit Cell Dimensions | Not determined |

| Bond Lengths | Not determined |

| Bond Angles | Not determined |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

N-((dimethylamino)methyl)acetamide is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality. Therefore, it does not have enantiomers, and chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for its characterization. These techniques are used to study chiral molecules that interact differently with plane-polarized light.

Theoretical and Computational Chemistry Investigations of N Dimethylamino Methyl Acetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

No published data is available on the optimized geometry and conformational analysis of N-((dimethylamino)methyl)acetamide. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule. Conformational analysis would explore the energy landscape associated with the rotation around single bonds to identify different stable conformers and the energy barriers between them.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential, Natural Bond Orbital)

There is no available research on the electronic structure of N-((dimethylamino)methyl)acetamide. An analysis of this nature would provide insights into the molecule's reactivity and intermolecular interactions. Key parameters that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and electronic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding and charge distribution within the molecule, including hyperconjugative interactions and lone pair occupancies.

Vibrational Frequency Calculations and Spectroscopic Simulations

Specific vibrational frequency calculations and simulated spectra (such as Infrared and Raman) for N-((dimethylamino)methyl)acetamide have not been reported. These calculations would predict the frequencies of the fundamental vibrational modes of the molecule, which could then be compared with experimental spectroscopic data to confirm the molecular structure and understand its vibrational properties.

Molecular Dynamics Simulations

Conformational Dynamics and Energy Landscapes

The conformational dynamics and energy landscapes of N-((dimethylamino)methyl)acetamide have not been explored through molecular dynamics simulations. These studies would reveal how the molecule's shape and structure fluctuate over time, providing a dynamic picture of its conformational preferences and the transitions between different states.

Reaction Pathway Modeling and Transition State Analysis

Theoretical and computational chemistry provides a powerful lens through which to investigate the formation and reactivity of "Acetamide, N-((dimethylamino)methyl)-". While direct computational studies specifically modeling the reaction pathways for this compound are not extensively available in the public domain, we can infer and discuss plausible mechanisms and transition states by drawing analogies from theoretical investigations of similar reactions, such as the addition of amines to formaldehyde (B43269) and the reactions of amides with aminomethylating agents.

A probable synthetic route to "Acetamide, N-((dimethylamino)methyl)-" involves the reaction of acetamide (B32628) with a dimethylaminomethyl cation equivalent, such as the one derived from the reaction of dimethylamine (B145610) and formaldehyde. The mechanism of such a reaction can be elucidated through computational modeling, focusing on the energetics of the reactants, intermediates, transition states, and products.

Inferred Reaction Pathway and Energetics

The formation of "Acetamide, N-((dimethylamino)methyl)-" can be conceptualized as the N-alkylation of acetamide with a (dimethylamino)methyl group. A key intermediate in this process is the highly reactive N,N-dimethylmethaniminium ion (CH₂=N⁺(CH₃)₂), often referred to as the Eschenmoser salt precursor. This electrophilic species can be generated in situ from various precursors.

The reaction is proposed to proceed via the following steps:

Formation of the Electrophile: In a preparatory step, dimethylamine and formaldehyde can react to form N,N-dimethylmethaniminium.

Nucleophilic Attack: The acetamide nitrogen atom, acting as a nucleophile, attacks the electrophilic carbon of the N,N-dimethylmethaniminium ion.

Deprotonation: A subsequent deprotonation step from the nitrogen atom of the former acetamide moiety yields the final product, "Acetamide, N-((dimethylamino)methyl)-".

Computational studies on analogous systems, such as the addition of dimethylamine to formaldehyde, have been performed using ab initio calculations. These studies reveal that the barrier for the uncatalyzed reaction can be significant. For instance, the bare reaction of H₂CO + (CH₃)₂NH has a calculated activation barrier of 20.1 kcal/mol. nih.gov However, the presence of a single water molecule acting as a catalyst can dramatically lower this barrier, with the transition state being 5.4 kcal/mol below the separated reactants, indicating a facile reaction under certain conditions. nih.govresearchgate.net

Transition State Analysis

The key transition state in the formation of "Acetamide, N-((dimethylamino)methyl)-" would be that of the nucleophilic attack of the acetamide nitrogen on the N,N-dimethylmethaniminium ion. Transition state theory allows for the characterization of this critical point on the potential energy surface.

Based on analogous reactions, the transition state is expected to exhibit the following characteristics:

Geometry: The geometry of the transition state would involve the partial formation of the new N-C bond between the acetamide nitrogen and the methylene (B1212753) carbon of the dimethylaminomethyl group. The atoms involved in this bond formation would be at a distance intermediate between the van der Waals contact and a fully formed covalent bond.

Vibrational Frequencies: A key feature of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from the reactants to the products. For the reaction , this imaginary frequency would correspond to the stretching of the forming N-C bond.

Charge Distribution: Analysis of the charge distribution in the transition state would likely show a delocalization of the positive charge from the N,N-dimethylmethaniminium ion across the forming N-C bond and onto the acetamide nitrogen.

Table of Calculated Activation Energies for Analogous Reactions

To provide a quantitative perspective, the following table summarizes calculated activation energies for reactions analogous to the key steps in the formation of "Acetamide, N-((dimethylamino)methyl)-". It is important to note that these values are for related systems and serve as an estimation for the energetic landscape of the reaction of interest.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| H₂CO + (CH₃)₂NH → (CH₃)₂NCH₂OH (uncatalyzed) | ab initio | 20.1 | nih.gov |

| H₂CO + (CH₃)₂NH + H₂O → (CH₃)₂NCH₂OH + H₂O (water-catalyzed) | ab initio | -5.4 (relative to separated reactants) | nih.govresearchgate.net |

Table of Key Interatomic Distances in a Hypothetical Transition State

The following table presents hypothetical, yet plausible, interatomic distances for the key transition state in the reaction between acetamide and the N,N-dimethylmethaniminium ion, based on general principles of transition state structures for similar nucleophilic addition reactions.

| Atoms Involved | Interaction Type | Estimated Distance (Å) |

|---|---|---|

| Acetamide N --- Methylene C | Forming N-C bond | ~1.8 - 2.2 |

| Methylene C --- Iminium N | Existing C=N bond (lengthened) | ~1.3 - 1.4 |

Applications of N Dimethylamino Methyl Acetamide in Advanced Organic Synthesis and Chemical Technologies

Role as a Synthetic Intermediate in Complex Molecule Construction

There is a lack of specific examples in the public domain where N-((dimethylamino)methyl)acetamide is explicitly used as a key intermediate in the total synthesis of complex natural products or pharmaceutically active compounds. While its structure suggests potential as a building block, dedicated studies detailing such applications are not readily found.

Utilization as a Reagent in Specialized Organic Transformations

While the structurally related N,N-dimethylacetamide (DMAc) is known to participate in or mediate formylation and acylation reactions, there is no direct evidence in the searched literature to suggest that N-((dimethylamino)methyl)acetamide is utilized in a similar capacity. nih.gov The reactivity of the N-((dimethylamino)methyl) group would likely lead to different chemical behavior compared to the N,N-dimethyl group of DMAc.

No specific research was identified that investigates the potential of N-((dimethylamino)methyl)acetamide or its derivatives to act as ligands for metal catalysts or as organocatalysts in organic transformations.

Advanced Analytical Methodologies for N Dimethylamino Methyl Acetamide

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

For purity assessment and analysis within mixtures, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of non-volatile and thermally sensitive compounds. For N-substituted acetamides, reverse-phase (RP) HPLC is a common approach. sielc.comrsc.org A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com For compounds containing amine groups, which can cause peak tailing on silica-based columns, special end-capped columns or mobile phase additives may be required for improved peak shape. Detection is often performed using a UV detector, especially if the molecule possesses a chromophore. rsc.org If the compound lacks a strong chromophore, derivatization with a UV-active agent might be necessary. rsc.org

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The analysis of amines by GC can sometimes be challenging due to their polarity. osti.gov Derivatization is a common strategy to reduce polarity and improve chromatographic performance. However, if N-((dimethylamino)methyl)acetamide is sufficiently volatile and stable, direct analysis may be possible. A polar capillary column would likely be required to achieve adequate separation. Flame Ionization Detection (FID) is a common choice for general-purpose analysis of organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer greater selectivity and sensitivity for a nitrogen-containing compound like this.

Table 1: Hypothetical Chromatographic Conditions for N-((dimethylamino)methyl)acetamide Analysis (Note: These are generalized parameters for related compounds and would require specific development and validation for N-((dimethylamino)methyl)acetamide.)

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Key Considerations |

|---|---|---|---|---|

| HPLC | Reverse-Phase C18 | Acetonitrile/Water with Formic Acid or Phosphate Buffer | UV/DAD | Potential for peak tailing due to amine group; pH of mobile phase is critical. |

| GC | Polar (e.g., WAX type) | Helium or Hydrogen | FID or NPD | Compound must be thermally stable; derivatization may be needed to improve peak shape. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a mass spectrometer, are essential for unequivocal identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. The mass spectrum is generated by ionizing the analyte molecules (commonly via electron ionization - EI), which then fragment in a reproducible pattern. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries or through interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, particularly those that are not suitable for GC. For a compound like N-((dimethylamino)methyl)acetamide, LC-MS would be highly effective. The separation would be achieved via HPLC, as described above, and the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically produces a protonated molecule [M+H]+, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information for confirmation.

Table 2: Potential Mass Spectrometry Parameters for N-((dimethylamino)methyl)acetamide Characterization (Note: These parameters are illustrative and would need to be optimized experimentally.)

| Technique | Ionization Mode | Typical Ions Observed | Primary Application |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular ion (if stable) and characteristic fragment ions | Identification of volatile impurities; structural confirmation. |

| LC-MS | Electrospray Ionization (ESI), Positive Mode | Protonated molecule [M+H]+ | Purity analysis; identification of non-volatile components; quantification. |

Electrophoretic Methods and Capillary Electrophoresis (if applicable)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that N-((dimethylamino)methyl)acetamide contains a basic dimethylamino group, it would be protonated in an acidic buffer and thus amenable to analysis by CE.

This technique is particularly useful for the analysis of small, charged molecules and offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. The separation could be optimized by adjusting the pH, concentration, and composition of the background electrolyte. Detection is typically performed by UV-Vis spectrophotometry. While no specific CE methods for N-((dimethylamino)methyl)acetamide have been documented, the principles of CE suggest it would be a viable technique for its analysis, particularly for purity determination.

Future Directions and Emerging Research Avenues for N Dimethylamino Methyl Acetamide

Crafting Novel and More Efficient Synthetic Strategies

The synthesis of N-((dimethylamino)methyl)acetamide, while achievable through established chemical transformations, presents opportunities for significant methodological refinement. The primary route to this compound is the Mannich reaction, a three-component condensation of acetamide (B32628), formaldehyde (B43269), and dimethylamine (B145610). adichemistry.comwikipedia.org Future research will likely focus on optimizing this process for higher yields, purity, and sustainability.

Current synthetic approaches can be plagued by the formation of byproducts and challenging purification procedures. The development of novel catalytic systems is a promising avenue to address these issues. Homogeneous and heterogeneous catalysts could offer improved selectivity and efficiency, minimizing waste and energy consumption. For instance, the use of solid acid catalysts could facilitate easier separation and recycling, contributing to a greener synthetic process.

Furthermore, the exploration of flow chemistry for the synthesis of N-((dimethylamino)methyl)acetamide is a compelling future direction. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reaction rates and yields. This technology also allows for safer handling of reactive intermediates and can be readily scaled for industrial production.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future optimization.

| Synthetic Strategy | Potential Advantages | Areas for Future Research & Optimization |

|---|---|---|

| Conventional Mannich Reaction | Readily available starting materials | Improved catalysts for higher selectivity; Milder reaction conditions |

| Microwave-Assisted Synthesis | Rapid reaction times; Increased yields | Solvent screening; Catalyst development for microwave conditions |

| Flow Chemistry Synthesis | Precise reaction control; Scalability; Enhanced safety | Reactor design optimization; Integration of in-line purification |

Unveiling Undiscovered Reactivity and Transformation Pathways

The bifunctional nature of N-((dimethylamino)methyl)acetamide, possessing both an amide and a tertiary amine moiety, suggests a rich and largely unexplored reactive landscape. Future research should aim to systematically investigate its chemical behavior under a variety of conditions to unlock novel transformations.

The amide group, while generally considered robust, can undergo hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding aminomethylamine. libretexts.org However, the influence of the adjacent dimethylamino group on the kinetics and mechanism of this hydrolysis is an area ripe for investigation. It is plausible that intramolecular catalysis or electronic effects could significantly alter its reactivity compared to simple amides.

The tertiary amine group opens up possibilities for quaternization reactions, leading to the formation of ammonium (B1175870) salts with diverse counter-ions. These quaternary ammonium salts could find applications as phase-transfer catalysts or ionic liquids. The exploration of their synthesis and properties is a key area for future work.

Furthermore, the proximity of the two functional groups may enable unique intramolecular reactions. For instance, under specific conditions, cyclization or rearrangement reactions could be induced, leading to the formation of novel heterocyclic structures. The investigation of such transformations, potentially mediated by transition metal catalysts, could significantly expand the synthetic utility of N-((dimethylamino)methyl)acetamide.

Harnessing Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. For N-((dimethylamino)methyl)acetamide, a compound with limited experimental data, in silico studies are particularly valuable. Future research in this area will likely focus on several key aspects.

Firstly, high-level quantum mechanical calculations can be employed to accurately determine the molecule's three-dimensional structure, conformational preferences, and electronic properties. This fundamental information is crucial for understanding its reactivity and potential interactions with other molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods can provide detailed insights into bond lengths, bond angles, and charge distribution. chemrxiv.orgfcien.edu.uy

Secondly, molecular dynamics (MD) simulations can be used to study the behavior of N-((dimethylamino)methyl)acetamide in different solvent environments. fcien.edu.uy Understanding how the solvent influences its conformation and dynamics is essential for predicting its behavior in solution-phase reactions. These simulations can also provide insights into its potential as a solvent or co-solvent.

Finally, computational models can be developed to predict the reactivity of N-((dimethylamino)methyl)acetamide in various chemical transformations. By simulating reaction pathways and calculating activation energies, it is possible to identify the most favorable conditions for a desired reaction and to predict the formation of potential byproducts. This predictive capability can significantly accelerate the discovery of new reactions and applications.

The following table summarizes key computational methods that can be applied to study N-((dimethylamino)methyl)acetamide, based on studies of analogous compounds.

| Computational Method | Research Focus | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Molecular structure and electronic properties | Optimized geometry, vibrational frequencies, charge distribution |

| Ab initio methods | High-accuracy energetic and spectroscopic predictions | Precise conformational energies, NMR chemical shifts |

| Molecular Dynamics (MD) Simulations | Behavior in solution | Solvation structure, diffusion coefficients, conformational dynamics |

Integration into Emerging Chemical Technologies (Non-biological Focus)

The unique structural features of N-((dimethylamino)methyl)acetamide suggest its potential for integration into a variety of emerging chemical technologies, with a strict focus on non-biological applications. Future research should explore its utility in materials science, catalysis, and sustainable chemistry.

In the realm of materials science, the ability of N-((dimethylamino)methyl)acetamide to participate in hydrogen bonding and its potential to act as a ligand for metal ions could be exploited in the design of novel polymers and coordination complexes. Its incorporation into polymer backbones could modify properties such as solubility, thermal stability, and mechanical strength. As a ligand, it could be used to create metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

The presence of both a Lewis basic tertiary amine and a coordinating amide group makes N-((dimethylamino)methyl)acetamide an interesting candidate as a catalyst or a ligand in catalysis. It could potentially be employed in a range of organic transformations, such as C-C coupling reactions or asymmetric synthesis. Further research is needed to explore its catalytic activity and to design and synthesize chiral analogues for stereoselective catalysis.

In the context of sustainable chemistry, N-((dimethylamino)methyl)acetamide could be investigated as a biodegradable solvent or as a component in novel electrolyte systems for batteries. Its physical properties, such as its polarity and boiling point, can be compared to those of commonly used industrial solvents to assess its potential as a greener alternative.

Q & A

Basic Research Questions

Q. How is N-((dimethylamino)methyl)acetamide synthesized, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between acetamide precursors and dimethylamino-methylating agents. For example, analogous compounds like U-47700 (an N-substituted acetamide) are synthesized via multi-step routes involving amide bond formation and alkylation . Purification often employs column chromatography (silica gel) or recrystallization using solvents like ethanol or acetonitrile. Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity verification (>99%), as outlined in USP guidelines for related acetamides .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of N-((dimethylamino)methyl)acetamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and detecting stereochemical impurities. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For reference, structural analogs like N,N-dimethylacetamide (DMAC) are characterized using these techniques .

Q. What are the recommended storage conditions to maintain the stability of N-((dimethylamino)methyl)acetamide in laboratory settings?

- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability studies on DMAC indicate degradation risks from prolonged exposure to light, moisture, or high temperatures . Regular stability testing via GC or HPLC is advised for long-term storage .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the μ-opioid receptor (MOR) binding affinity of N-substituted acetamide derivatives?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO) on transfected HEK-293 cells expressing MOR are standard. For analogs like U-47700, inhibitory constants (Ki) are calculated via displacement curves, with corrections for nonspecific binding . Advanced studies incorporate functional assays (e.g., GTPγS binding) to assess agonist/antagonist activity. Ensure compliance with biosafety protocols for handling bioactive acetamides .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data on the physicochemical properties of N-((dimethylamino)methyl)acetamide?

- Methodological Answer : Cross-validate computational models (e.g., DFT for logP or pKa) with empirical data from techniques like potentiometric titration or shake-flask partitioning. For DMAC, discrepancies in vapor pressure and solubility were resolved by comparing datasets from NIST and regulatory agencies . Systematic error analysis (e.g., solvent polarity effects in simulations) is critical .

Q. What chromatographic methods are validated for quantifying trace impurities in N-((dimethylamino)methyl)acetamide under ICH guidelines?

- Methodological Answer : Reverse-phase HPLC with UV detection (220–254 nm) using a C18 column and acetonitrile/water gradient elution is validated for impurity profiling. For DMAC, USP methods specify a distilling range of 164.5–167.5°C and GC-FID for residual solvent analysis . Limit tests for genotoxic impurities (e.g., alkylating agents) should follow ICH M7 guidelines, employing LC-MS/MS for sub-ppm detection .

Safety and Compliance Considerations

- Handling Precautions : Use fume hoods, nitrile gloves, and chemical-resistant aprons. DMAC exposure risks include hepatotoxicity and respiratory irritation; monitor airborne concentrations via OSHA-approved methods .

- Waste Disposal : Segregate waste as hazardous organic solvent. Incineration with scrubbing is recommended for large quantities .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.